![molecular formula C21H23F3N4O4 B3945509 N~1~-(2-METHOXY-5-NITROPHENYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PROPANAMIDE](/img/structure/B3945509.png)
N~1~-(2-METHOXY-5-NITROPHENYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PROPANAMIDE
Overview
Description
N~1~-(2-METHOXY-5-NITROPHENYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy, nitro, and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHOXY-5-NITROPHENYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PROPANAMIDE typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions, while the trifluoromethyl group is added via nucleophilic substitution. The final step involves the formation of the propanamide linkage through amide bond formation reactions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization, chromatography, and distillation. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHOXY-5-NITROPHENYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The methoxy group can be demethylated under acidic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrochloric acid (HCl), sulfuric acid (H~2~SO~4~).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding phenol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(2-METHOXY-5-NITROPHENYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N1-(2-METHOXY-5-NITROPHENYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The methoxy, nitro, and trifluoromethyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-METHOXY-5-NITROPHENYL)-3-(2-(TRIFLUOROMETHYL)PHENYL)UREA
- N~1~-(2-METHOXY-5-NITROPHENYL)-3-(3-(TRIFLUOROMETHYL)PHENYL)UREA
Uniqueness
N~1~-(2-METHOXY-5-NITROPHENYL)-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PROPANAMIDE stands out due to its piperazine ring, which imparts additional conformational flexibility and potential for diverse biological interactions. The presence of the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O4/c1-32-19-6-5-17(28(30)31)14-18(19)25-20(29)7-8-26-9-11-27(12-10-26)16-4-2-3-15(13-16)21(22,23)24/h2-6,13-14H,7-12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGOVNUHRFTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-2,6-pyridinediylbis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B3945426.png)
![4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B3945449.png)
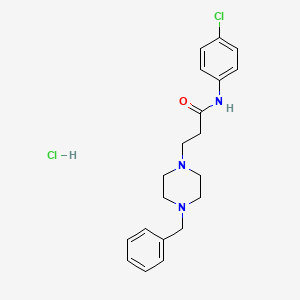
![4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid](/img/structure/B3945465.png)
![N-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3945470.png)
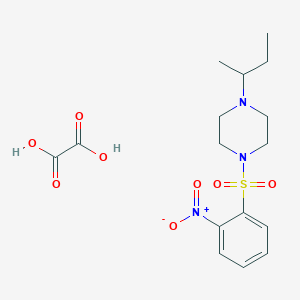
![N-(2-amino-1,1-dimethyl-2-oxoethyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3945476.png)
![2-(4-methylphenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3945478.png)
![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3945493.png)
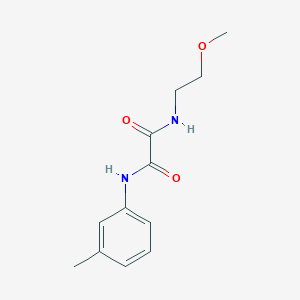
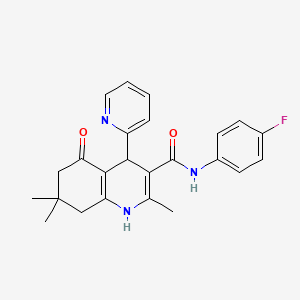
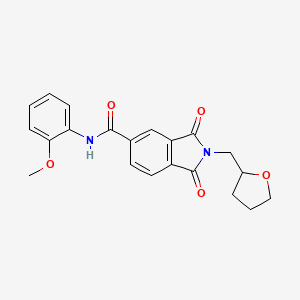
![Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3945533.png)
![1-[(4-Methylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3945541.png)
